molecular formula C11H10N4S B141038 N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine CAS No. 131185-01-8

N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine

Cat. No. B141038
M. Wt: 230.29 g/mol
InChI Key: XVLVNBRVOHODDC-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine, commonly known as BMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

BMTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMTA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMTA has also been shown to possess antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
In biochemistry, BMTA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. BMTA has also been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of enzyme inhibitors.
In material science, BMTA has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and coordination polymers.

Mechanism Of Action

The mechanism of action of BMTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BMTA has also been found to interact with metal ions, which may contribute to its antimicrobial and fluorescent properties.

Biochemical And Physiological Effects

BMTA has been found to exhibit cytotoxicity against cancer cells, antimicrobial activity against bacterial strains, and inhibition of certain enzymes. BMTA has also been shown to induce apoptosis in cancer cells and interact with metal ions. However, the exact biochemical and physiological effects of BMTA are still being studied.

Advantages And Limitations For Lab Experiments

One of the main advantages of BMTA is its ease of synthesis, which makes it readily available for use in lab experiments. BMTA also exhibits potent anticancer and antimicrobial activity, making it a valuable tool for researchers studying these fields. However, one limitation of BMTA is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving BMTA. One area of interest is the development of BMTA-based materials for use in catalysis and sensing applications. Another potential direction is the development of BMTA-based enzyme inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of BMTA.

Synthesis Methods

BMTA can be synthesized using a simple and efficient method involving the reaction of 2-aminobenzimidazole with 2-bromo-4-methylthiazole in the presence of a palladium catalyst. This reaction results in the formation of BMTA as a yellow crystalline solid with a high yield.

properties

CAS RN

131185-01-8

Product Name

N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N4S/c1-7-6-16-11(12-7)15-10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

XVLVNBRVOHODDC-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2

Canonical SMILES

CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2

synonyms

2-(2'-benzimidazolyl)amino-4-methylthiazole
Bay P 1455
Bay P-1455

Origin of Product

United States

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